Benzo[d]isothiazol-6-ylboronic acid
Description
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-6-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H |
InChI Key |
OZRNACHSKKLWAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NS2)(O)O |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Cyclization from 2-Halo-Benzamides and Sulfur
Copper-catalyzed intramolecular cyclization of 2-halo-benzamides with elemental sulfur is a prominent method for constructing benzo[d]isothiazolones and benzo[d]isothiazoles. For example, copper(I) iodide catalyzes the formation of the N–S bond under basic conditions, followed by ring closure to form the heterocycle. This method typically provides high yields (up to 95%) and tolerates various substituents on the aromatic ring.
- Reaction conditions: CuI catalyst, base (e.g., sodium carbonate), elemental sulfur, heating (80–100 °C), inert atmosphere.
- Mechanism: Formation of a ligand-copper-amide nitrogen complex → sulfur insertion → intramolecular cyclization → reductive elimination.
- Advantages: High yield, broad substrate scope, relatively mild conditions.
- Limitations: Requires metal catalyst and elemental sulfur handling.
Metal-Free and Photocatalytic Methods
Metal-free approaches have emerged for sustainability. Visible-light-promoted synthesis uses acridinium photocatalysts and blue light irradiation to generate iminyl radicals from α-amino-oxy acids, leading to benzo[d]isothiazoles under mild conditions. This method produces benign byproducts (CO2, benzaldehyde, acetone) and can be run in continuous flow setups.
- Reaction conditions: Acridinium photocatalyst, blue LED light, mild temperature.
- Advantages: Metal-free, environmentally friendly, mild conditions.
- Limitations: Lower yields for unsubstituted 3-position benzo[d]isothiazoles.
Electrochemical Synthesis
Electrochemical oxidative N–S bond formation from 2-mercaptobenzamides is another metal-free route. The reaction proceeds via intramolecular coupling under electrochemical conditions, generating hydrogen gas as a side product.
- Reaction conditions: Electrochemical cell, optimized potential, aqueous medium.
- Advantages: Avoids chemical oxidants, clean byproducts.
- Limitations: Requires specialized electrochemical setup.
Detailed Research Findings and Data
Example Synthesis from Patent CN102040563A
A patented method describes preparation of 3-aryl benzo[d]isothiazole derivatives, which can be adapted for 6-substituted analogs. The process involves:
- Starting from benzisothia oxazolone and arylboronic acid derivatives.
- Using Pd(PPh3)2Cl2 catalyst and triethylamine base in 4-dioxane solvent.
- Reaction at room temperature under nitrogen for 2 hours.
- Purification by column chromatography yields 70–80% of product with >90% purity.
This method avoids harsh reagents like phosphorus oxychloride and high temperatures, offering a milder, higher-yielding alternative.
Stock Solution Preparation Data (GlpBio)
For practical applications, this compound stock solutions can be prepared with precise concentrations. Example data:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.5866 | 1.1173 | 0.5587 |
| 5 | 27.933 | 5.5866 | 2.7933 |
| 10 | 55.8659 | 11.1732 | 5.5866 |
This data supports formulation for biological assays or further chemical transformations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| CuI-catalyzed cyclization | 2-halo-benzamides, elemental sulfur, base, CuI | Up to 95 | High yield, broad scope | Requires metal catalyst, sulfur handling |
| Visible-light photocatalysis | α-amino-oxy acids, acridinium catalyst, blue light | Moderate | Metal-free, mild, green chemistry | Lower yield for unsubstituted 3-position |
| Electrochemical synthesis | 2-mercaptobenzamides, electrochemical setup | High | Metal-free, clean byproducts | Specialized equipment required |
| Pd-catalyzed Miyaura borylation | 6-halobenzo[d]isothiazole, B2Pin2, Pd catalyst | High | Efficient boronic acid introduction | Requires halogenated precursor |
| Lithiation-borylation | Benzo[d]isothiazole, n-BuLi/LDA, trialkyl borate | Moderate | Direct functionalization | Moisture sensitive, low temp needed |
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazol-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzo[d]isothiazol-6-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Key Properties of Benzo[d]isothiazol-6-ylboronic Acid and Analogous Compounds
Key Observations:
Electron-Transport Properties :
- BBIT and BID-BT derivatives exhibit strong electron-deficient character due to their fused heterocyclic cores, enabling balanced charge transport in OLEDs. In contrast, the boronic acid group in this compound may enhance reactivity in synthetic chemistry but lacks direct evidence of charge-transport utility .
Thermal Stability :
- BBIT-based hosts (e.g., CzBBIT and 2CzBBIT) demonstrate exceptional thermal stability (Td up to 392°C, Tg up to 161°C), critical for solution-processed OLEDs. Comparable data for this compound is unavailable, but boronic acids generally exhibit moderate thermal robustness .
Optoelectronic Performance: BBIT hosts achieve high external quantum efficiencies (EQEs >20%) in TADF-OLEDs due to their high triplet energy (~3.0 eV) and bipolar charge transport.
Device Performance
Table 2: OLED Performance Metrics of Selected Host Materials
| Host Material | Dopant | EQE (%) | Current Efficiency (cd/A) | Turn-On Voltage (V) |
|---|---|---|---|---|
| CzBBIT | IAcTr-out | 23.3 | 74.2 | 3.2 |
| 2CzBBIT | IAcTr-out | 18.7 | 59.8 | 3.5 |
| BID-BT (Literature) | DPAC-TRZ | ~21.0 | ~60 | ~3.8 |
| CP-based hosts | TCzTrz | 27.9 | ~85 | ~3.0 |
- Advantages of BBIT Hosts : Superior solubility in common solvents (e.g., toluene) enables solution processing, contrasting with vacuum-deposited BID-BT and CP derivatives .
Q & A
Q. What are the recommended synthetic routes for Benzo[d]isothiazol-6-ylboronic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For halogenated intermediates (e.g., 6-bromo-benzo[d]isothiazole), Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C is effective . Key parameters include:
- Catalyst loading : 2–5 mol% Pd to minimize side reactions.
- Solvent purity : Anhydrous conditions prevent boronic acid hydrolysis.
- Temperature control : Higher temperatures (>100°C) risk decomposition of the isothiazole ring.
Q. How can the purity of this compound be validated?
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm structural integrity by comparing peaks to known benzisothiazole-boronic acid analogs (e.g., δ ~7.5–8.5 ppm for aromatic protons adjacent to the boronic acid group) .
- HPLC-MS : Monitor purity (>95%) and detect hydrolyzed byproducts (e.g., benzo[d]isothiazol-6-ol).
- FT-IR : Verify the presence of B–O bonds (stretching at ~1350 cm⁻¹) .
Q. What are the common side reactions during functionalization of this compound?
- Boronic acid hydrolysis : Occurs in aqueous or protic solvents, forming benzo[d]isothiazol-6-ol. Mitigate by using anhydrous solvents (e.g., THF, DCM) and inert atmospheres .
- Ring-opening reactions : The isothiazole ring may degrade under strong acidic/basic conditions. Avoid pH extremes during workup .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Literature discrepancies in coupling efficiency often arise from:
- Catalyst selection : Pd(PPh₃)₄ may underperform compared to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for sterically hindered substrates .
- Substrate compatibility : Electron-withdrawing groups on coupling partners (e.g., nitroarenes) may slow transmetallation. Validate using kinetic studies (e.g., in situ monitoring via ¹¹B NMR) .
Q. What strategies optimize the stability of this compound in long-term storage?
Q. How can computational methods guide the design of this compound derivatives for targeted bioactivity?
Q. What experimental approaches address low reproducibility in Suzuki couplings involving this compound?
- Standardized protocols : Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles.
- Batch consistency : Characterize starting materials (e.g., 6-bromo-benzo[d]isothiazole) via elemental analysis to ensure purity .
- Catalyst activation : Pre-stir Pd catalysts with ligands (e.g., SPhos) for 10 minutes before substrate addition .
Methodological Considerations
Q. How to analyze competing reaction pathways in boronic acid functionalization?
Q. What techniques validate the electronic effects of substituents on the isothiazole ring?
- Hammett analysis : Correlate σ values of substituents (e.g., –NO₂, –OMe) with reaction rates in model transformations.
- UV-Vis spectroscopy : Monitor charge-transfer transitions to assess electron density changes .
Data Interpretation and Reporting
Q. How to reconcile conflicting bioactivity data in published studies?
- Assay standardization : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Control experiments : Test for nonspecific interactions (e.g., aggregation via dynamic light scattering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
